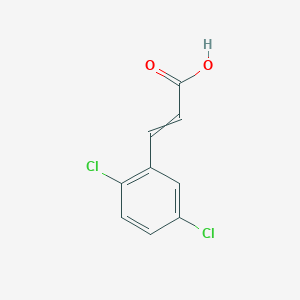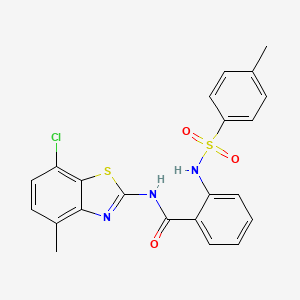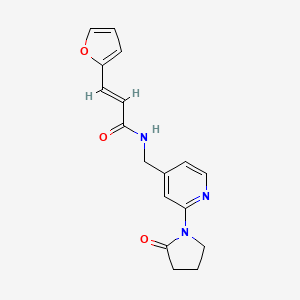![molecular formula C18H15N5S B2396692 4-Methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazin CAS No. 1105235-06-0](/img/structure/B2396692.png)
4-Methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements . In this case, the compound contains nitrogen and sulfur atoms in its ring structure.
Synthesis Analysis
The synthesis of such compounds often involves several steps, each introducing a new functional group to the molecule . The exact synthesis process would depend on the specific compound and the starting materials available .Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the compound and how they are connected .Chemical Reactions Analysis
The chemical reactions that such compounds undergo would depend on the functional groups present in the molecule. For example, the presence of a thio group (-SH) could make the compound reactive towards certain types of reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen
Antileishmaniale Aktivität
Leishmaniose, eine vernachlässigte Tropenkrankheit, betrifft Millionen von Menschen weltweit. Der Erreger, Leishmania, kann durch Sandmücken übertragen werden. Jüngste Forschungsergebnisse haben Pyrazol-haltige Verbindungen als potenzielle Antileishmanialmittel identifiziert . Insbesondere zeigte Verbindung 13 eine überlegene Antipromastigotenaktivität, die Standardmedikamente wie Miltefosin und Amphotericin B Deoxycholat übertraf. Molekulare Docking-Studien deuten darauf hin, dass Verbindung 13 günstig mit Lm-PTR1, einem Schlüsselenzym in Leishmania, interagiert, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht.
Antimalaria-Aktivität
Malaria, die durch Plasmodium-Parasiten verursacht wird, die durch Mückenstiche übertragen werden, stellt eine globale Gesundheitsherausforderung dar. Bestehende Antimalaria-Medikamente sind aufgrund von Resistenzen gegenüber Medikamenten eingeschränkt. Die hydrazingekoppelten Pyrazolderivate, einschließlich der Verbindungen 14 und 15, zeigten eine signifikante Hemmung gegen Plasmodium berghei in vivo. Diese Verbindungen könnten als potenzielle Pharmakophore für sichere und effektive Antimalaria-Mittel dienen .
Antiproliferative Eigenschaften
Im Kontext der Krebsforschung wurden Pyrazolderivate auf ihre antiproliferative Aktivität untersucht. Insbesondere 1-Aryl-3-{4-[(Pyridin-2-ylmethyl)thio]phenyl}harnstoffderivate zeigten eine moderate bis ausgezeichnete Potenz gegen Krebszelllinien wie A549, HCT-116 und PC-3 . Die weitere Erforschung dieser Verbindungsklasse könnte neue Antikrebsmittel aufdecken.
Zytotoxische Mittel
Neuartige (Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylen)-3-((1-substituiertes Phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidin-2,4-dion-Derivate wurden als potenzielle zytotoxische Mittel entworfen und synthetisiert . Diese Verbindungen versprechen vielversprechend für die Krebstherapie, obwohl weitere Studien erforderlich sind, um ihre Wirksamkeit zu validieren.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-1-phenyl-7-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-16-11-20-23(15-7-3-2-4-8-15)17(16)18(22-21-13)24-12-14-6-5-9-19-10-14/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSPFHAGDBCKCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2396610.png)


![ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2396614.png)
![N-(2-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2396615.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2396617.png)


![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-tert-butylbenzoate](/img/structure/B2396621.png)



![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)
